2-[(2,5-Dichlorophenyl)thio]acetyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)thio]acetyl chloride typically involves the reaction of 2,5-dichlorothiophenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . The general reaction scheme is as follows:
2,5-Dichlorothiophenol+Acetyl Chloride→2-[(2,5-Dichlorophenyl)thio]acetyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)thio]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form thiols or other reduced sulfur compounds.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Substituted acetyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Scientific Research Applications
2-[(2,5-Dichlorophenyl)thio]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)thio]acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may react with amino acids or proteins, leading to modifications that can affect biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)thio]acetyl chloride
- 2-[(3,5-Dichlorophenyl)thio]acetyl chloride
- 2-[(2,5-Dichlorophenyl)thio]propionyl chloride
Uniqueness
2-[(2,5-Dichlorophenyl)thio]acetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3OS/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUCXUUCDSHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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